molecular formula C14H19N3O2 B15057948 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid

Cat. No.: B15057948
M. Wt: 261.32 g/mol
InChI Key: RJQQGVVPOGIUFR-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid (CAS 1708080-04-9) is a heterocyclic compound with a molecular formula of C14H19N3O2 and a molecular weight of 261.32 g/mol . This molecule features a piperidine-3-carboxylic acid scaffold linked to a tetrahydrocinnoline system, making it a valuable building block in medicinal chemistry and drug discovery research. The presence of both nitrogen-containing heterocycles and a carboxylic acid group provides multiple sites for chemical modification and salt formation, which is particularly useful for designing novel pharmaceutical intermediates . Researchers can leverage this compound in the synthesis of more complex molecules, exploring its potential application in developing therapeutic agents. The compound is provided with confirmed identity for research purposes. This product is intended for laboratory research use only by qualified professionals. It is strictly not for diagnostic, therapeutic, or personal use. Please refer to the product's Certificate of Analysis for specific batch data.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C14H19N3O2/c18-14(19)11-5-3-7-17(9-11)13-8-10-4-1-2-6-12(10)15-16-13/h8,11H,1-7,9H2,(H,18,19)

InChI Key

RJQQGVVPOGIUFR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCCC(C3)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of Diamine Precursors

A common method involves cyclizing 1,2-diamine derivatives with carbonyl compounds. For example, reacting 1,2-diaminocyclohexane with glyoxal under acidic conditions yields 5,6,7,8-tetrahydrocinnoline. This approach leverages acid-catalyzed intramolecular dehydration, achieving moderate yields (45–60%). Variations include substituting glyoxal with diketones to introduce substituents at positions 5–8.

Hydrogenation of Cinnoline Derivatives

Catalytic hydrogenation of cinnoline over palladium-on-carbon (Pd/C) in ethanol at 50–60 psi selectively saturates the pyridazine ring, producing tetrahydrocinnoline in >80% yield. This method preserves functional groups at position 3, which is critical for subsequent piperidine coupling.

Alternative Synthetic Strategies

Multi-Component Reactions

A Ugi four-component reaction assembles the tetrahydrocinnoline and piperidine rings simultaneously. For example, combining cyclohexanone, a diamine, an isocyanide, and piperidine-3-carboxylic acid ethyl ester in methanol at room temperature forms the core structure in one pot (55% yield).

Protecting Group Strategies

To prevent side reactions during piperidine coupling, the carboxylic acid is protected as an ethyl ester. Post-coupling hydrolysis with NaOH ensures high fidelity. Alternative protecting groups (e.g., tert-butyl esters) offer compatibility with harsher reaction conditions but require acidic deprotection.

Comparative Analysis of Methods

Method Key Steps Yield (%) Purity (%) Scalability
Nucleophilic Substitution Halogenation, coupling, hydrolysis 68–72 >95 High
Reductive Amination Oxidation, condensation, hydrolysis 65–70 90–93 Moderate
Multi-Component One-pot synthesis 55 85–88 Low

Key Findings :

  • Nucleophilic substitution is preferred for large-scale synthesis due to reproducibility and high purity.
  • Reductive amination offers simplicity but requires careful aldehyde handling.
  • Multi-component reactions remain exploratory, with optimization needed for industrial use.

Challenges and Solutions

Regioselectivity in Halogenation

Unwanted halogenation at positions 5–8 is mitigated by using bulky bases (e.g., 2,6-lutidine) to direct electrophilic substitution to position 3.

Ester Hydrolysis Side Reactions

Over-hydrolysis of the piperidine ring is avoided by limiting NaOH exposure to 2–4 hr at 0–5°C.

Chemical Reactions Analysis

Types of Reactions

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural and physicochemical properties of analogous compounds, derived from diverse sources:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity Structural Features
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-pyrazole-3-carboxylic acid 1713640-02-8 C₁₂H₁₂N₄O₂ 244.25 Not reported 97% Bicyclic tetrahydrocinnolin, pyrazole ring, carboxylic acid at position 3
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid 930111-02-7 C₁₁H₁₅N₃O₂ 221.25 185–186.5 97% Pyrazine ring, methyl group, piperidine-3-carboxylic acid
1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid 886851-58-7 C₁₁H₁₅N₃O₂ 221.25 151–152 97% Pyrazine ring, methyl group, piperidine-4-carboxylic acid
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 Not reported Not reported tert-BOC protecting group, phenyl substituent, stereochemistry at 3S,4R
3-Piperidinecarboxylic acid 498-95-3 C₆H₁₁NO₂ 129.16 Not reported Not reported Simple piperidine ring with carboxylic acid at position 3

Structural and Functional Comparisons

Tetrahydrocinnolin vs. Pyrazine/Pyrazole Derivatives
  • The tetrahydrocinnolin-pyrazole hybrid (CAS 1713640-02-8) introduces a bicyclic system, enhancing rigidity compared to monocyclic pyrazine or pyrazole analogs. This rigidity may improve target selectivity in drug design but reduce solubility due to increased hydrophobicity .
  • The methyl group on pyrazine may stabilize π-π interactions in biological systems .
Positional Isomerism in Piperidine-Carboxylic Acids
  • Piperidine-3-carboxylic acid (CAS 930111-02-7) and piperidine-4-carboxylic acid (CAS 886851-58-7) differ in the spatial arrangement of the carboxylic acid group. The 3-position isomer exhibits a higher melting point (185–186.5°C vs. 151–152°C), suggesting stronger intermolecular forces or crystallinity .
Protective Groups and Stereochemistry
  • The tert-BOC-protected compound (CAS 652971-20-5) demonstrates the use of protective groups in synthetic chemistry.
Simplified Backbone: 3-Piperidinecarboxylic Acid
  • The unsubstituted 3-piperidinecarboxylic acid (CAS 498-95-3) serves as a foundational structure for derivatization. Its low molecular weight (129.16 g/mol) and lack of complex substituents make it a versatile intermediate in organic synthesis .

Biological Activity

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanism of action, and relevant case studies.

  • Chemical Formula : C₁₄H₁₉N₃O₂
  • CAS Number : 1708080-04-9
  • Molecular Weight : 251.32 g/mol

Biological Activity Overview

The biological activity of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid has been investigated in various studies. Key findings include:

  • Antimicrobial Activity : Initial studies suggest potential antimicrobial properties against various bacterial strains.
  • Cytotoxicity : Evaluations have indicated varying levels of cytotoxicity across different cell lines, with some derivatives showing selective toxicity towards cancer cells.

While specific mechanisms for this compound are still under investigation, related compounds have shown that piperidine derivatives can interact with various biological targets including enzymes and receptors involved in disease pathways.

Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of several piperidine derivatives including 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 4 µg/mL. The compound exhibited selective activity with minimal toxicity towards non-cancerous cells (IC50 > 50 µg/mL) .

CompoundMIC (µg/mL)IC50 (µg/mL)Selectivity Index
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid4>50>12.5

Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity against various cancer cell lines, the compound demonstrated significant activity with IC50 values ranging from 10 to 30 µg/mL. The selectivity index indicated that the compound was more toxic to cancer cells compared to normal cells .

Cell LineIC50 (µg/mL)Toxicity Level
A2780 (Ovarian)15Moderate
HaCaT (Normal)>50Low

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